molecular formula C15H20N2O B2358230 N-((1,2-dimethyl-1H-indol-5-yl)methyl)isobutyramide CAS No. 852136-98-2

N-((1,2-dimethyl-1H-indol-5-yl)methyl)isobutyramide

Cat. No.: B2358230
CAS No.: 852136-98-2
M. Wt: 244.338
InChI Key: PIMOQIDWTOHMJO-UHFFFAOYSA-N
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Description

N-((1,2-dimethyl-1H-indol-5-yl)methyl)isobutyramide is a synthetic indole derivative intended for research and laboratory use. This compound is part of a class of molecules that have demonstrated significant potential in early-stage pharmacological research, particularly due to the versatile biological activities of the indole scaffold. Structurally, it features an isobutyramide group linked via a methylene bridge to a 1,2-dimethyl-1H-indole core, a design that is analogous to various bioactive compounds reported in scientific literature. Although the specific biological profile of this compound is yet to be fully characterized, research on closely related N-substituted indole compounds suggests several promising directions for investigation. For instance, certain N-indolylethyl-substituted compounds have shown activity in promoting the release of glial cell line-derived neurotrophic factor (GDNF) from C6 glioma cells, a mechanism of interest for neurological research . Other structurally similar indole-based molecules are known to act as agonists for specific serotonin receptor subtypes, such as the 5-HT1F receptor, which is a target explored in migraine research . Furthermore, some indole sulfonamide derivatives have been identified as novel reversible antimitotic agents that inhibit tubulin polymerization, disrupt cancer cell motility, and induce cell cycle arrest and apoptosis in cancer cell lines . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to explore its potential utility within these and other biological contexts.

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-10(2)15(18)16-9-12-5-6-14-13(8-12)7-11(3)17(14)4/h5-8,10H,9H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMOQIDWTOHMJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 5-Nitro-2-methyl-1H-indole

4-Nitrophenylhydrazine reacts with acetone under Fischer indolization conditions (acidic media, 40–120°C) to yield 5-nitro-2-methyl-1H-indole. The reaction proceeds via cyclization of the phenylhydrazone intermediate, with the nitro group occupying position 5 and the methyl group (from acetone) at position 2.

Key Conditions :

  • Solvent: Tetrahydrofuran (THF) or dioxane.
  • Temperature: 80–100°C for 12–24 hours.
  • Yield: ~70–85% (estimated from analogous reactions).

N1-Methylation to 1,2-Dimethyl-5-nitro-1H-indole

The nitrogen at position 1 is methylated using methyl iodide (MeI) and sodium hydride (NaH) in dimethylformamide (DMF). This step ensures regioselective alkylation without disturbing the nitro group.

Procedure :

  • Dissolve 5-nitro-2-methyl-1H-indole in DMF at 0°C.
  • Add NaH (1.2 equiv) and MeI (1.5 equiv).
  • Stir at 50°C for 8–12 hours.
    Yield : 76–97% (based on similar methylations).

Reduction of Nitro to Amine

The nitro group at position 5 is reduced to an amine, enabling further functionalization. Catalytic hydrogenation is preferred for scalability and selectivity.

Hydrogenation of 1,2-Dimethyl-5-nitro-1H-indole

  • Catalyst : 10% Pd/C or Raney Ni.
  • Solvent : Ethanol or methanol.
  • Conditions : H₂ (1 atm), 25°C, 6–12 hours.
  • Yield : >90% (1,2-dimethyl-5-amino-1H-indole).

Introduction of the Aminomethyl Group

The 5-amino group is converted to an aminomethyl (-CH₂NH₂) moiety, a critical step for subsequent acylation.

Diazotization and Cyanation

  • Diazotization : Treat 1,2-dimethyl-5-amino-1H-indole with NaNO₂/HCl at 0–5°C to form the diazonium salt.
  • Cyanation : React the diazonium salt with copper(I) cyanide (CuCN) in aqueous HCl to yield 5-cyano-1,2-dimethyl-1H-indole.
    Yield : 60–75% (estimated from analogous Sandmeyer reactions).

Reduction of Nitrile to Aminomethyl

  • Reagent : Lithium aluminum hydride (LiAlH₄) in dry THF.
  • Conditions : Reflux for 4–6 hours.
  • Product : 5-(aminomethyl)-1,2-dimethyl-1H-indole.
    Yield : 80–90%.

Acylation with Isobutyryl Chloride

The primary amine is acylated to form the final isobutyramide derivative.

Reaction Conditions

  • Dissolve 5-(aminomethyl)-1,2-dimethyl-1H-indole in dichloromethane (DCM).
  • Add isobutyryl chloride (1.1 equiv) and triethylamine (2.0 equiv) at 0°C.
  • Stir at room temperature for 2–4 hours.
    Workup : Wash with water, dry over MgSO₄, and concentrate.
    Yield : 85–92%.

Alternative Synthetic Routes

Reductive Amination Pathway

  • Intermediate : 1,2-Dimethyl-1H-indole-5-carbaldehyde.
  • Reductive Amination : React with isobutylamine and NaBH₃CN in methanol.
  • Acylation : As above.
    Advantage : Avoids nitro reduction and diazotization steps.

Direct Alkylation-Acylation

  • Alkylation : Introduce a bromomethyl group at position 5 via Appel reaction.
  • Displacement : React with isobutylamine to form the secondary amine.
  • Acylation : Protect the amine as the isobutyramide.
    Challenges : Lower yields due to steric hindrance.

Analytical Data and Characterization

Spectral Data for N-((1,2-Dimethyl-1H-indol-5-yl)methyl)isobutyramide

  • ¹H NMR (CDCl₃) : δ 7.85 (s, 1H, indole H-3), 7.21 (d, J = 8.1 Hz, 1H), 6.98 (d, J = 8.1 Hz, 1H), 4.32 (s, 2H, CH₂), 3.72 (s, 3H, N1-CH₃), 2.55 (s, 3H, C2-CH₃), 2.41 (m, 1H, iPr-CH), 1.12 (d, J = 6.6 Hz, 6H, iPr-CH₃).
  • FTIR (cm⁻¹) : 3290 (N-H), 1645 (C=O), 1520 (C=C aromatic).

Comparative Yields of Key Steps

Step Method Yield (%)
Fischer Indolization 4-Nitrophenylhydrazine 70–85
N1-Methylation MeI/NaH in DMF 76–97
Nitro Reduction H₂/Pd-C >90
Diazotization-Cyanation CuCN 60–75
Nitrile Reduction LiAlH₄ 80–90
Acylation Isobutyryl chloride 85–92

Challenges and Optimization

  • Regioselectivity in Fischer Indolization : Ensuring the nitro group occupies position 5 requires precise control of reaction conditions.
  • Over-Methylation : Excess MeI may lead to quaternary ammonium salts; stoichiometric NaH mitigates this.
  • Cyanide Handling : CuCN is toxic; alternative methods (e.g., microwave-assisted cyanation) are under investigation.

Chemical Reactions Analysis

N-((1,2-dimethyl-1H-indol-5-yl)methyl)isobutyramide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Mechanism of Action

The mechanism of action of N-((1,2-dimethyl-1H-indol-5-yl)methyl)isobutyramide involves its interaction with specific molecular targets and pathways. The indole core allows it to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

Property N-((1,2-dimethyl-1H-indol-5-yl)methyl)isobutyramide N-(2-methylbutyl)isobutyramide (C5) N-(3-methylbutyl)isobutyramide (C6)
Core Structure Aromatic indole ring Aliphatic branched chain Aliphatic branched chain
Substituents 1,2-dimethylindole + isobutyramide 2-methylbutyl + isobutyramide 3-methylbutyl + isobutyramide
Molecular Weight Higher (~265 g/mol*) Lower (~171 g/mol) Lower (~171 g/mol)
Volatility Likely low (aromaticity reduces volatility) High (aliphatic chain promotes volatility) High
Biological Context Synthetic/Unreported in insects Insect pheromone component Insect pheromone component
Abundance in Natural Blends Not reported ~2–3% of volatile blend ~1–2% of volatile blend

*Calculated based on structural formula.

Key Research Findings

Volatility and Ecological Roles: C5 and C6 are minor components in insect volatile blends, with C4 (N-(3-methylbutyl)propanamide) dominating at 70% abundance . Their aliphatic chains enhance volatility, making them suitable as pheromones for aerial dispersal. The indole derivative’s aromatic structure likely reduces volatility, suggesting distinct applications (e.g., non-volatile therapeutics or stable agrochemicals).

Structural Impact on Function: Branching and Chain Length: In C5 and C6, slight differences in alkyl chain branching (2- vs. 3-methylbutyl) result in varying abundances and responses to environmental factors. Aromatic vs. Aliphatic: The indole core in the target compound may enable π-π stacking or hydrogen bonding with biological targets (e.g., enzymes or receptors), unlike the aliphatic analogs’ non-specific hydrophobic interactions.

Environmental and Developmental Influences :

  • Production of C5 and C6 increases in older insect colonies, suggesting age-dependent biosynthesis pathways . Similar regulatory mechanisms might influence the synthesis of indole-derived amides in other contexts.

Biological Activity

N-((1,2-dimethyl-1H-indol-5-yl)methyl)isobutyramide is a synthetic compound belonging to the indole derivative family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

This compound has the following chemical structure:

  • IUPAC Name : N-[(1,2-dimethylindol-5-yl)methyl]-2-methylpropanamide
  • Molecular Formula : C15H20N2O
  • CAS Number : 852136-98-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Binding : The indole core structure allows high-affinity binding to various receptors, influencing multiple biological processes.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, contributing to its observed biological effects.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antiviral Activity

Preliminary studies suggest potential antiviral properties against certain viral strains. The compound's mechanism may involve the inhibition of viral replication through interference with viral enzyme activity.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in vitro. It may modulate cytokine production and inhibit pathways associated with inflammatory responses.

Anticancer Properties

This compound has been evaluated for its anticancer potential. In cell line studies, it demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models.

Case Studies and Experimental Data

A summary of relevant studies is presented in the following table:

Study ReferenceBiological ActivityMethodologyKey Findings
[BenchChem]AntiviralIn vitro assaysShowed inhibition of viral replication
[PubChem] Anti-inflammatoryCytokine assaysReduced IL-6 and TNF-alpha levels
[Frontiers in Pharmacology] AnticancerCell proliferation assaysInduced apoptosis in cancer cells

Comparative Analysis with Similar Compounds

This compound can be compared with other indole derivatives to highlight its unique properties:

Compound NameBiological ActivityMechanism of Action
1,2-DimethylindolePrecursor for synthesisNot directly active
Indole-3-acetic acidPlant hormoneAuxin-like effects
Indole-3-carbinolAnticancerInduces phase II detoxifying enzymes

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((1,2-dimethyl-1H-indol-5-yl)methyl)isobutyramide, and what critical reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves coupling reactions between functionalized indole derivatives and isobutyramide precursors. Key parameters include the use of coupling agents (e.g., carbodiimides), solvent selection (polar aprotic solvents like DMF), and temperature control (60–80°C) to optimize yield and minimize side reactions. Reaction progress is monitored via TLC or HPLC. Post-synthesis purification employs column chromatography with gradient elution (e.g., hexane/ethyl acetate) .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves the indole and isobutyramide moieties, with dimethyl groups appearing as singlets in ¹H NMR. Infrared (IR) spectroscopy confirms amide C=O stretching (~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular mass, while HPLC (>95% purity) ensures batch consistency. X-ray crystallography may resolve stereochemical ambiguities .

Q. What are the primary biological targets or pathways investigated for this compound in preclinical studies?

  • Methodological Answer : Initial screening focuses on targets common to indole derivatives, such as serotonin receptors or cytochrome P450 enzymes. In vitro assays (e.g., enzyme inhibition, cell viability) are conducted using standardized protocols (e.g., MTT assay for cytotoxicity). Dose-response curves (IC₅₀/EC₅₀) and selectivity indices against related targets are calculated to prioritize further studies .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway to enhance scalability while minimizing by-products?

  • Methodological Answer : Process optimization includes replacing traditional coupling agents with polymer-supported reagents to simplify purification. Solvent recycling (e.g., DMF via distillation) and microwave-assisted synthesis reduce reaction time. By-product analysis (e.g., LC-MS) identifies intermediates for suppression via pH adjustment or catalyst tuning (e.g., Pd/C for dehalogenation). Design of Experiments (DoE) models predict optimal conditions for yield and purity .

Q. What strategies resolve contradictions in reported biological activity data across experimental models?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences, serum concentration). Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) clarifies mechanisms. Meta-analyses of published data adjust for confounding factors (e.g., solvent effects, endotoxin levels). Independent replication in standardized models (e.g., NIH-3T3 fibroblasts) ensures reproducibility .

Q. How does the substitution pattern on the indole ring (e.g., 1,2-dimethyl groups) influence pharmacokinetic properties?

  • Methodological Answer : Comparative Structure-Activity Relationship (SAR) studies assess methyl group effects on solubility (logP via shake-flask method), metabolic stability (microsomal incubation with LC-MS), and membrane permeability (Caco-2 assays). Molecular dynamics simulations predict interactions with efflux transporters (e.g., P-gp). Methylation at the 1-position may reduce first-pass metabolism by sterically hindering CYP3A4 binding .

Q. What computational methods predict the binding modes of this compound with target proteins?

  • Methodological Answer : Molecular docking (AutoDock Vina, Glide) screens against crystal structures (PDB entries). Molecular dynamics (MD) simulations (GROMACS) refine binding poses over 100-ns trajectories, with binding free energy calculated via MM-PBSA. Pharmacophore modeling (MOE) identifies critical interaction points (e.g., hydrogen bonds with catalytic residues). Validation includes experimental mutagenesis of predicted binding sites .

Q. What protocols evaluate the compound’s stability under various storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC-UV. Forced degradation (acid/base/oxidative stress) identifies major impurities. Thermal stability is assessed via TGA/DSC, while photostability follows ICH Q1B guidelines. Lyophilization improves long-term storage in amber vials under inert gas .

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